molecular formula C12H14N2O3 B12568350 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate CAS No. 194231-20-4

2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate

Cat. No.: B12568350
CAS No.: 194231-20-4
M. Wt: 234.25 g/mol
InChI Key: KVXMCTPDONGMPF-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a benzimidazole ring fused to a propanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate typically involves the reaction of benzimidazole with ethylene oxide and subsequent esterification with propanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sulfuric acid, hydrochloric acid

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxyethyl)benzimidazole
  • 3-(1H-Benzimidazol-2-yl)-1H-indazole
  • Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Uniqueness

2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is unique due to its specific combination of a benzimidazole ring with a hydroxyethyl group and a propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

194231-20-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-hydroxyethyl 3-(benzimidazol-1-yl)propanoate

InChI

InChI=1S/C12H14N2O3/c15-7-8-17-12(16)5-6-14-9-13-10-3-1-2-4-11(10)14/h1-4,9,15H,5-8H2

InChI Key

KVXMCTPDONGMPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)OCCO

Origin of Product

United States

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